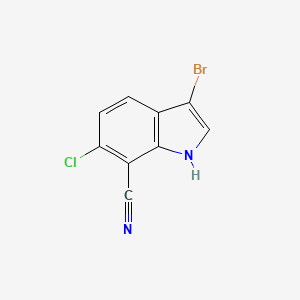

![molecular formula C22H20ClN5O2S B2979331 2-{[5-(4-氯苯基)-4-(1H-吡咯-1-基)-4H-1,2,4-三唑-3-基]硫代}-N-(4-乙氧基苯基)乙酰胺 CAS No. 896308-80-8](/img/structure/B2979331.png)

2-{[5-(4-氯苯基)-4-(1H-吡咯-1-基)-4H-1,2,4-三唑-3-基]硫代}-N-(4-乙氧基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

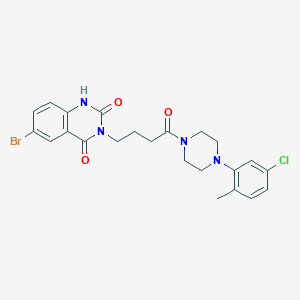

The compound “2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide” is a derivative of the 1,2,4-triazole class of compounds . It is a complex organic molecule that contains several functional groups and rings, including a pyrrole ring, a triazole ring, and a phenyl ring . The compound is part of a series of derivatives synthesized with the aim of obtaining potential anti-inflammatory compounds .

Synthesis Analysis

The synthesis of this compound and its derivatives involves several steps . Starting from 4-chlorobenzoic acid, a series of reactions including esterification, hydrazination, salt formation, and cyclization are performed to obtain the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into a sulfonyl chloride, which undergoes a nucleophilic attack by amines to give the final product .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution . These reactions are commonly used in organic chemistry to build complex structures from simpler starting materials.科学研究应用

抗菌和抗结核活性

一项研究合成了一系列乙酰胺衍生物,包括与“2-{[5-(4-氯苯基)-4-(1H-吡咯-1-基)-4H-1,2,4-三唑-3-基]硫代}-N-(4-乙氧基苯基)乙酰胺”在结构上相关的化合物,并筛选了它们的体外抗菌、抗真菌和抗结核活性。这些化合物结合了 1,2,4-三唑环系统,由于其广泛的药理活性(包括抗菌特性)而显示出有希望的结果。这突出了此类化合物在解决各种传染病方面的潜力 (Mahyavanshi、Parmar 和 Mahato,2011 年)。

抗癌活性

另一个重要的应用是在抗癌研究中,其中相关化合物对特定的癌细胞系表现出细胞抑制作用。一系列新的芳基磺酰基-1,3-恶唑,在结构上与给定的化合物相似,对中枢神经系统癌症亚组(如胶质母细胞瘤和神经胶质瘤)表现出高活性,为抗癌疗法的开发提供了一条新途径 (Zyabrev 等人,2022 年)。

抑制脂肪酸合成

对氯乙酰胺除草剂和相关化合物(例如“2-{[5-(4-氯苯基)-4-(1H-吡咯-1-基)-4H-1,2,4-三唑-3-基]硫代}-N-(4-乙氧基苯基)乙酰胺”)的研究表明,它们在抑制某些藻类中脂肪酸合成的作用。这种生物活性表明在农业科学中具有潜在应用,特别是在除草剂的开发中 (Weisshaar 和 Böger,1989 年)。

未来方向

The compound and its derivatives have shown potential anti-inflammatory activity, suggesting they could be further explored for therapeutic applications . Future research could focus on optimizing the synthesis process, studying the compound’s mechanism of action in more detail, and conducting preclinical and clinical trials to evaluate its safety and efficacy.

属性

IUPAC Name |

2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN5O2S/c1-2-30-19-11-9-18(10-12-19)24-20(29)15-31-22-26-25-21(16-5-7-17(23)8-6-16)28(22)27-13-3-4-14-27/h3-14H,2,15H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOAACYTTQPRGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

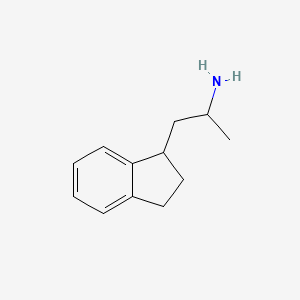

![1-(4-Fluorophenyl)-2-{[(2-methoxyphenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride](/img/structure/B2979252.png)

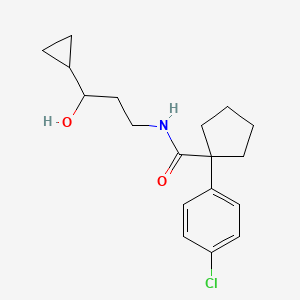

![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2979254.png)

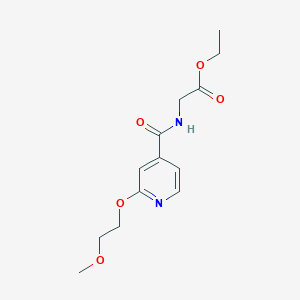

![(2,4-dimethylphenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2979255.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2979256.png)

![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-5-(piperidin-1-ylmethyl)furan-2-carboxamide](/img/structure/B2979263.png)

![(3-{[4-(Tert-butyl)benzyl]sulfonyl}propyl)(dioxo)phenyl-lambda~6~-sulfane](/img/structure/B2979265.png)

![8-((4-Methoxyphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2979267.png)